Anti-cancer activity: Like SGX523 mentioned in [], this compound might also exhibit inhibitory activity against c-Met kinase, a potential target for cancer therapy.
Antiviral activity: Similar to C1632 in [], it could be explored for potential antiviral properties against a range of viruses.
Relevance: SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core with N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide. This structural similarity highlights the importance of this core structure in medicinal chemistry and its potential application in various therapeutic areas. Understanding the metabolic liabilities of SGX523 can provide insights into potential metabolic pathways and toxicity concerns for N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide.
Compound Description: Compound 1 is a potent and selective c-MET inhibitor. [] Despite its promising activity, Compound 1 demonstrated high in vitro NADPH-dependent covalent binding to microsomal proteins, particularly in rats, mice, and monkeys. [] This binding, attributed to bioactivation by cytochrome P450 enzymes (CYP 3A4, 1A2, and 2D6 in humans; CYP 2A2, 3A1, and 3A2 in rats), leads to the formation of a reactive intermediate. [] The primary metabolic pathway involves glutathione conjugation at the 4-position of the isothiazole ring, as confirmed by metabolite analysis. []
Relevance: While Compound 1 possesses an isothiazole ring instead of the cyclobutyl group present in N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide, both compounds share the crucial [, , ]triazolo[4,3-b]pyridazine scaffold. This shared scaffold suggests that N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide may also be susceptible to bioactivation by cytochrome P450 enzymes, potentially leading to similar toxicological concerns as observed with Compound 1.
Relevance: Despite the structural differences, the continued presence of the [, , ]triazolo[4,3-b]pyridazine scaffold in Compound 2, along with its similar metabolic liabilities, emphasizes the potential for bioactivation and associated toxicity in compounds containing this core structure, such as N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide. This highlights the importance of careful structural modifications and thorough metabolic profiling during drug development to mitigate potential risks.
N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide derivatives
Compound Description: This series of benzamide and sulfonamide derivatives, synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)aniline, showed good to moderate antimicrobial activity. [] These compounds highlight the versatility of the [, , ]triazolo[4,3-b]pyridazine scaffold for developing molecules with potential therapeutic applications.
Relevance: The presence of the [, , ]triazolo[4,3-b]pyridazine core in these derivatives, similar to N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide, suggests a potential for exploring the antimicrobial activity of the latter. Further investigation could reveal valuable insights into the structure-activity relationship within this class of compounds.
This analysis of related compounds emphasizes that while the [, , ]triazolo[4,3-b]pyridazine scaffold presents promising opportunities for drug development, careful consideration must be given to potential metabolic liabilities and associated toxicity risks. Early assessment and strategic structural modifications are crucial for mitigating these risks and maximizing the therapeutic potential of compounds containing this scaffold.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.